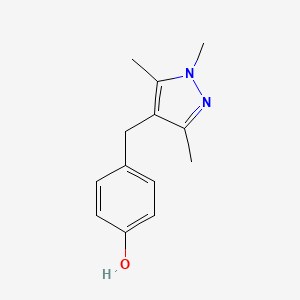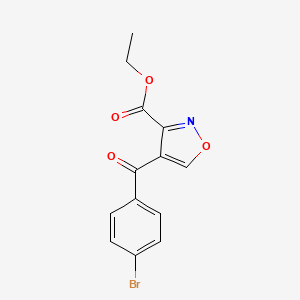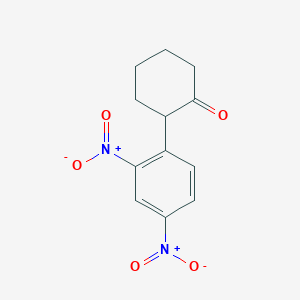
2-(2,4-ジニトロフェニル)シクロヘキサノン
概要
説明
2-(2,4-Dinitrophenyl)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various fields, including analytical chemistry and pharmaceuticals.
科学的研究の応用
2-(2,4-Dinitrophenyl)cyclohexanone is utilized in various scientific research applications:
Analytical Chemistry: Used as a standard for elemental analysis and in the identification of carbonyl compounds.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Environmental Monitoring: Employed in the detection and quantification of airborne carbonyl compounds.
作用機序
Target of Action
2-(2,4-Dinitrophenyl)cyclohexanone, also known as Cyclohexanone 2,4-dinitrophenylhydrazone, is primarily used as a standard for elemental analysis and as a pharmaceutical intermediate . .
Mode of Action
It is known that dinitrophenylhydrazones, a class of compounds to which 2-(2,4-dinitrophenyl)cyclohexanone belongs, can react with carbonyl compounds (aldehydes and ketones) to form a 2,4-dinitrophenylhydrazone . This reaction is a nucleophilic addition-elimination reaction .
Biochemical Pathways
It is known that dinitrophenylhydrazones can react with carbonyl compounds, which are involved in various biochemical pathways, including glycolysis and the citric acid cycle .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
It is known that dinitrophenylhydrazones can react with carbonyl compounds to form a 2,4-dinitrophenylhydrazone . This reaction could potentially alter the function of proteins or other molecules that contain carbonyl groups.
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,4-Dinitrophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. The procedure involves suspending 2,4-dinitrophenylhydrazine in methanol, adding concentrated sulfuric acid, and then introducing cyclohexanone dissolved in methanol. The resulting product is filtered and recrystallized from methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for 2-(2,4-Dinitrophenyl)cyclohexanone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenyl)cyclohexanone undergoes several types of chemical reactions, including:
Condensation Reactions: The compound reacts with aldehydes and ketones to form hydrazones.
Nucleophilic Addition-Elimination Reactions: This involves the addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water.
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, sulfuric acid, methanol, cyclohexanone.
Conditions: Typically carried out at room temperature with careful control of acid concentration to avoid side reactions.
Major Products
The primary product of these reactions is the corresponding hydrazone derivative, which is often used for further chemical analysis or as an intermediate in pharmaceutical synthesis .
類似化合物との比較
Similar Compounds
- Cyclohexanone 2,4-dinitrophenylhydrazone
- 2,4-Dinitrophenylhydrazine
- Cyclohexanone oxime
Uniqueness
2-(2,4-Dinitrophenyl)cyclohexanone is unique due to its specific structure, which combines the reactivity of the cyclohexanone ring with the electron-withdrawing effects of the 2,4-dinitrophenyl group. This combination enhances its utility in forming stable hydrazone derivatives, making it particularly valuable in analytical applications .
特性
IUPAC Name |
2-(2,4-dinitrophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-12-4-2-1-3-10(12)9-6-5-8(13(16)17)7-11(9)14(18)19/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZVJSALNNSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377149 | |
| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21442-55-7 | |
| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


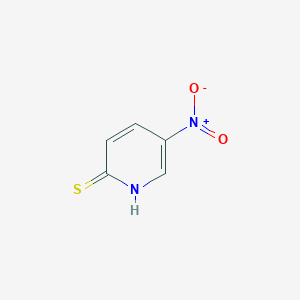
![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)
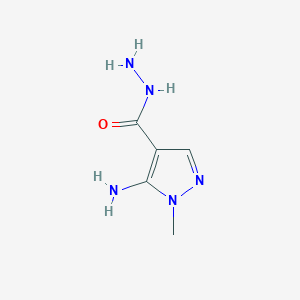

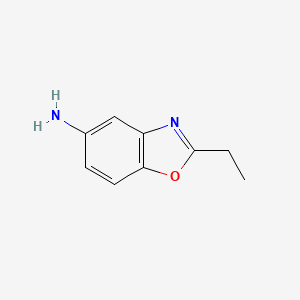
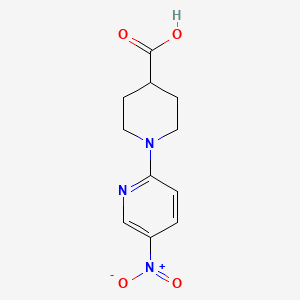

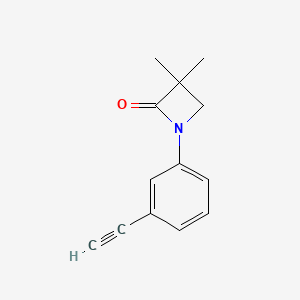
![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
